molecular formula C19H16O2 B14367534 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one CAS No. 92776-59-5

5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one

Cat. No.: B14367534
CAS No.: 92776-59-5
M. Wt: 276.3 g/mol
InChI Key: ZLANRGKBRWHXRR-UHFFFAOYSA-N
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Description

5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one is a compound that belongs to the class of bicyclic structures. These structures are known for their rigidity and unique chemical properties, making them valuable in various fields of scientific research and industrial applications. The compound features a bicyclo[2.1.1]hexane core, which is a saturated bicyclic structure, and a diphenylethenyl group, which adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, where photochemistry is used to create new building blocks. This method is efficient and modular, allowing for the creation of various derivatives of the bicyclo[2.1.1]hexane structure .

Industrial Production Methods

Industrial production of this compound can be challenging due to the need for specialized equipment and conditions. The use of photochemical reactions on a large scale requires careful control of reaction parameters to ensure high yields and purity. Additionally, the use of toxic reagents, such as stannane, can complicate the process .

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can produce a wide range of substituted bicyclo[2.1.1]hexane derivatives .

Mechanism of Action

The mechanism of action of 5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one involves its interaction with molecular targets through its rigid bicyclic structure. This rigidity allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The compound can also participate in cycloaddition reactions, forming new bonds and modifying the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,2-Diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one is unique due to its combination of a rigid bicyclic core and a diphenylethenyl group. This combination provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

92776-59-5

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

5-(2,2-diphenylethenyl)-2-oxabicyclo[2.1.1]hexan-3-one

InChI

InChI=1S/C19H16O2/c20-19-17-12-18(21-19)16(17)11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-18H,12H2

InChI Key

ZLANRGKBRWHXRR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C1OC2=O)C=C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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